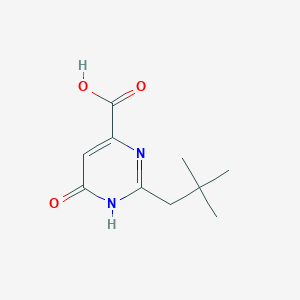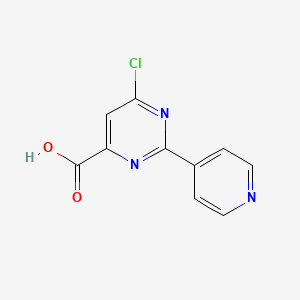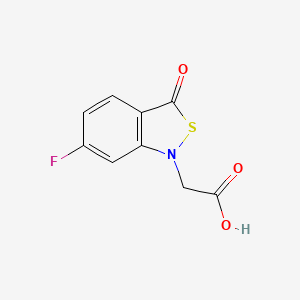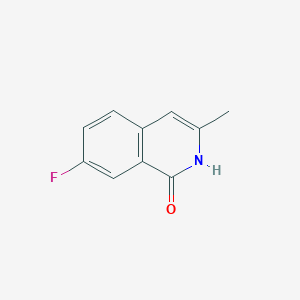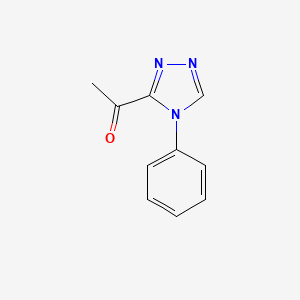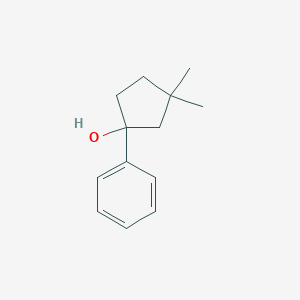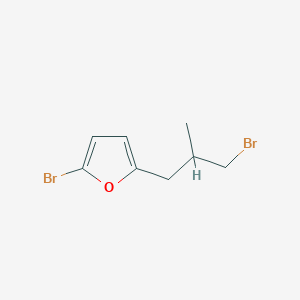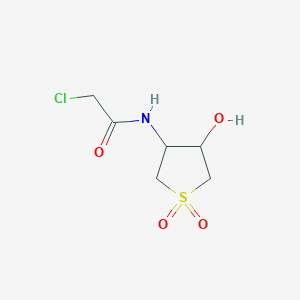![molecular formula C12H13NO2 B13199275 N-[(3-Formylphenyl)methyl]cyclopropanecarboxamide](/img/structure/B13199275.png)
N-[(3-Formylphenyl)methyl]cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-Formylphenyl)methyl]cyclopropanecarboxamide is a chemical compound with the molecular formula C₁₂H₁₃NO₂ and a molecular weight of 203.24 g/mol . This compound is characterized by the presence of a cyclopropane ring, a formyl group, and a carboxamide group, making it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Formylphenyl)methyl]cyclopropanecarboxamide typically involves the reaction of 3-formylbenzylamine with cyclopropanecarboxylic acid chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
N-[(3-Formylphenyl)methyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: 3-(Carboxyphenyl)methylcyclopropanecarboxamide.
Reduction: N-[(3-Hydroxymethylphenyl)methyl]cyclopropanecarboxamide.
Substitution: Various substituted amides or esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[(3-Formylphenyl)methyl]cyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[(3-Formylphenyl)methyl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The cyclopropane ring can also interact with hydrophobic pockets in proteins, influencing their activity .
Comparación Con Compuestos Similares
Similar Compounds
N-[(3-Formylphenyl)methyl]cyclopropanecarboxylic acid: Similar structure but with a carboxylic acid group instead of an amide.
N-[(3-Formylphenyl)methyl]cyclopropanecarboxylate: An ester derivative of the compound.
N-[(3-Formylphenyl)methyl]cyclopropanecarboxamide derivatives: Various derivatives with different substituents on the phenyl ring or the cyclopropane ring.
Uniqueness
This compound is unique due to its combination of a cyclopropane ring and a formyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C12H13NO2 |
|---|---|
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
N-[(3-formylphenyl)methyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C12H13NO2/c14-8-10-3-1-2-9(6-10)7-13-12(15)11-4-5-11/h1-3,6,8,11H,4-5,7H2,(H,13,15) |
Clave InChI |
DNXGGBQRBPUNJQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(=O)NCC2=CC(=CC=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


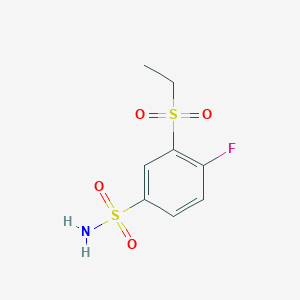
![[(3-Chloropyridin-2-yl)amino]acetic acid](/img/structure/B13199198.png)
![2-{Bicyclo[4.2.0]octan-7-yl}ethan-1-amine](/img/structure/B13199200.png)
